3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a 4-fluorobenzenesulfonyl-substituted piperazine ring and a thiophen-2-yl group at the 6-position of the pyridazine core. The sulfonyl group enhances polarity, while the fluorine atom may improve metabolic stability and binding affinity through hydrophobic interactions. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with pyridazine derivatives, such as anti-inflammatory, antimicrobial, and receptor modulation properties .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZQBKIAZQCSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to yield 4-(4-fluorobenzenesulfonyl)piperazine.
Synthesis of the pyridazine core: The pyridazine core is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives, with thiophene-2-carboxylic acid or its derivatives.
Coupling reaction: The final step involves coupling the 4-(4-fluorobenzenesulfonyl)piperazine with the pyridazine core under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is required.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences in Functional Groups and Properties
’s compound substitutes the fluorobenzenesulfonyl with a 2-methoxy-4,5-dimethylphenylsulfonyl group, which increases steric bulk and lipophilicity, possibly affecting blood-brain barrier penetration . The biphenylsulfonyl group in ’s compound introduces extended π-conjugation, which may improve binding to aromatic-rich enzyme pockets .
Pyridazine Substituents :
- The thiophen-2-yl group in the target compound is smaller and less electron-rich than the 4,7-dimethoxybenzo[b]thiophen-2-yl group in ’s analog, suggesting differences in π-π interactions and metabolic stability .
- The 3,4,5-trimethylpyrazol-1-yl group in ’s compound adds three methyl groups, which could hinder rotational freedom and improve selectivity for rigid binding sites .
Hypothesized Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: The 4-fluorobenzenesulfonyl group in the target compound may enhance binding to serine/threonine kinases or G-protein-coupled receptors compared to non-sulfonylated analogs .
- Heterocyclic Substituents : Thiophen-2-yl’s smaller size versus benzo[b]thiophen derivatives () could reduce off-target interactions while maintaining activity .
- Lipophilicity : ’s methoxy and methyl groups may increase CNS penetration, whereas the target compound’s fluorine atom balances polarity and metabolic stability .
Biological Activity
3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions yields 4-(4-fluorobenzenesulfonyl)piperazine.
- Synthesis of Pyridazine Core : This is achieved through reactions involving hydrazine derivatives with thiophene-2-carboxylic acid or its derivatives.
- Coupling Reaction : The final step couples the piperazine derivative with the pyridazine core, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, leading to various biochemical responses depending on the biological context .
Pharmacological Applications
- Antimelanogenic Activity : Similar compounds have shown promise as tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. For instance, derivatives with the piperazine moiety have been reported to inhibit tyrosinase from Agaricus bisporus, demonstrating significant antimelanogenic effects without cytotoxicity .
- Antitumor Properties : Studies indicate that related compounds exhibit antitumor activity, with some synthesized derivatives showing efficacy against various cancer cell lines .
- Antibacterial and Antifungal Activities : The compound has been evaluated for its antibacterial and antifungal properties, showing potential as a therapeutic agent against microbial infections .
Data Table: Summary of Biological Activities
Case Study 1: Tyrosinase Inhibition
In a study focused on identifying new tyrosinase inhibitors, a compound structurally related to this compound was synthesized. This compound showed an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM). Docking studies revealed that it binds effectively within the active site of tyrosinase, suggesting a competitive inhibition mechanism .
Case Study 2: Antitumor Activity
Research on a series of compounds derived from similar structures indicated promising antitumor activity across various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, revealing that some derivatives exhibited significant growth inhibition in human cancer cells, highlighting their potential as anticancer agents .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine?
The synthesis typically involves multi-step reactions:
Piperazine sulfonylation : Reacting piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperazine intermediate .
Pyridazine functionalization : Coupling the sulfonylated piperazine with a thiophene-substituted pyridazine precursor via nucleophilic aromatic substitution (SNAr). Temperature control (80–100°C) and polar aprotic solvents (e.g., DMF) are critical for yield optimization .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95% by HPLC).
Q. Key optimization parameters :
- Reaction time for SNAr (24–48 hours).
- Catalyst selection (e.g., K₂CO₃ for deprotonation).
- Monitoring intermediates via TLC or LC-MS .
Q. What spectroscopic and analytical methods are recommended for confirming the structure and purity of this compound?
Methodological workflow :
NMR spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine signals at δ 2.8–3.5 ppm) .
- 19F NMR to verify the fluorobenzenesulfonyl group (δ -110 to -115 ppm) .
Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈FN₅O₂S₂: 432.09) .
HPLC/UV : Purity assessment (λ = 254 nm, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?
Case study : Unanticipated splitting in piperazine proton signals may arise from restricted rotation due to steric hindrance from the sulfonyl group. Resolution strategies :
- Variable-temperature NMR (VT-NMR) to observe coalescence of split signals at elevated temperatures .
- Computational modeling (DFT) to simulate rotational energy barriers and predict splitting patterns .
- Comparative analysis with structurally analogous compounds (e.g., 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)pyridazine derivatives) .
Q. What experimental approaches are suitable for elucidating the biological mechanism of action of this compound?
Methodological framework :
Target identification :
- Molecular docking : Screen against receptors with known affinity for pyridazine/piperazine motifs (e.g., serotonin receptors, kinases) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to candidate proteins (e.g., EGFR, COX-2) .
Functional assays :
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
- Cell viability studies (MTT assay) in disease-relevant cell lines (e.g., cancer, inflammatory models) .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under physiological conditions?
Computational workflow :
DFT calculations :
- Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Predict hydrolysis susceptibility of the sulfonyl group at physiological pH .
MD simulations :
Q. What strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?
Root-cause analysis :
Pharmacokinetic profiling :
- Measure plasma stability (e.g., microsomal incubation) to identify metabolic hotspots .
- Assess bioavailability via rat PK studies (IV vs. oral administration) .
Formulation optimization :
Metabolite identification :
- LC-MS/MS to detect major metabolites (e.g., sulfonyl group hydrolysis products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
